1,2,3,4-Tetrahydronaphthalene

Description

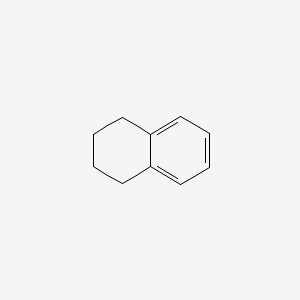

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWXQJXEFPUFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026118 | |

| Record name | Tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c. | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.6 (AIR= 1), Relative vapor density (air = 1): 4.6 | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

119-64-2, 68412-24-8 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT6XMI58YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-23.1 °F (USCG, 1999), -35.8 °C | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1,2,3,4-Tetrahydronaphthalene chemical properties and structure

An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene: Properties, Synthesis, and Applications for Scientific Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as Tetralin), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application.

Molecular Structure and Foundational Chemical Properties

This compound is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Its structure is derived from naphthalene where one of the two aromatic rings is fully saturated, resulting in a molecule that fuses a benzene ring with a cyclohexane ring. This unique amalgamation of an aromatic and an alicyclic moiety imparts a distinct set of chemical properties, combining aromatic character with the stability of a saturated system.[2]

The molecule's geometry and electron distribution are key to its utility. The benzylic C-H bonds on the saturated ring are moderated in strength, which is a direct consequence of their proximity to the aromatic ring. This structural feature is fundamental to its most significant chemical property: its ability to act as a hydrogen-donor solvent.[1]

Visualizing the Core Structure

A clear representation of the molecule is essential for understanding its reactivity.

References

1,2,3,4-Tetrahydronaphthalene synthesis via naphthalene hydrogenation

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydronaphthalene via Naphthalene Hydrogenation

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound (Tetralin) through the selective catalytic hydrogenation of naphthalene. Tetralin is a critical intermediate and a high-performance hydrogen-donor solvent, particularly valuable in drug development, specialty chemicals, and advanced energy applications.[1] This document delves into the core thermodynamic and mechanistic principles governing the reaction, offers a detailed analysis of prevalent catalytic systems, and explores the optimization of process parameters. By synthesizing field-proven insights with fundamental scientific principles, this guide serves as an authoritative resource for researchers and chemical engineers aiming to control and optimize this pivotal transformation. Included are detailed experimental protocols and analytical methodologies to provide a self-validating framework for laboratory and pilot-scale operations.

The Strategic Importance of Selective Naphthalene Hydrogenation

Naphthalene, a readily available polycyclic aromatic hydrocarbon (PAH), serves as the primary feedstock for producing hydrogenated derivatives. The partial hydrogenation to this compound (Tetralin) is of particular industrial significance. Unlike its fully saturated counterpart, decahydronaphthalene (decalin), Tetralin retains one aromatic ring, making it an exceptional hydrogen-donor solvent used in processes like coal liquefaction and heavy oil upgrading.[2] The challenge, and the focus of this guide, lies in maximizing the selectivity towards Tetralin, as over-hydrogenation to decalin is a competing and often thermodynamically favored reaction.[3] Mastering this selectivity is key to the economic viability and efficiency of the process.

Mechanistic and Thermodynamic Landscape

The hydrogenation of naphthalene is a sequential reaction, and understanding its energetic and kinetic profile is fundamental to controlling the product distribution.

The Hydrogenation Reaction Pathway

The conversion proceeds in two principal steps: the hydrogenation of one aromatic ring to form Tetralin, followed by the hydrogenation of the second ring to yield decalin.[4][5]

C₁₀H₈ (Naphthalene) + 2H₂ → C₁₀H₁₂ (Tetralin) (k₁) C₁₀H₁₂ (Tetralin) + 3H₂ → C₁₀H₁₈ (Decalin) (k₂)

The process involves intermediates such as dihydronaphthalene (dialin) and octahydronaphthalene (octalin), though they are rarely encountered in significant concentrations under typical process conditions.[3][4] The final decalin product exists as two geometric isomers, cis- and trans-decalin, the ratio of which is highly dependent on the catalyst and reaction conditions.[4][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Tetralin - Wikipedia [en.wikipedia.org]

- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Darzens synthesis of 1,2,3,4-Tetrahydronaphthalene derivatives

An In-Depth Technical Guide to the Darzens Synthesis of 1,2,3,4-Tetrahydronaphthalene Derivatives

Executive Summary

The this compound (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its prevalence drives the need for efficient and stereocontrolled synthetic methodologies. The Darzens reaction, or glycidic ester condensation, discovered by Auguste Georges Darzens in 1904, represents a powerful and convergent strategy for the synthesis of α,β-epoxy esters from carbonyl compounds.[4][5] This guide provides a comprehensive technical overview of the application of the Darzens synthesis to α-tetralones for the preparation of key tetrahydronaphthalene-based spiro-epoxide intermediates. We will explore the reaction mechanism, delve into the nuances of stereochemical control, present detailed experimental protocols, and discuss the causality behind critical process parameters, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Convergence of a Privileged Scaffold and a Classic Reaction

The tetrahydronaphthalene motif is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, anti-HIV, and non-steroidal glucocorticoid receptor modulation.[1] The rigid, partially saturated bicyclic system provides a well-defined three-dimensional structure for interaction with biological targets. Consequently, synthetic access to functionalized tetralin derivatives is of paramount importance.

The Darzens reaction offers a direct route to α,β-epoxy esters (glycidic esters) by condensing a ketone or aldehyde with an α-haloester in the presence of a base.[6] This reaction is particularly valuable as it constructs a C-C bond and an epoxide ring in a single, convergent operation.[7] When applied to 1-tetralone and its derivatives, the reaction yields spirocyclic glycidic esters, which are versatile intermediates that can be further elaborated into a variety of complex molecules. Subsequent hydrolysis and decarboxylation of the glycidic ester can trigger a rearrangement to furnish aldehydes or ketones, effectively serving as a homologation method.[7][8]

Core Principles: The Darzens Reaction Mechanism

The Darzens condensation proceeds through a well-established three-step mechanism: (1) enolate formation, (2) nucleophilic addition to the carbonyl, and (3) intramolecular nucleophilic substitution.[4][6][9] Understanding this pathway is critical to controlling the reaction's outcome.

Step 1: Enolate Formation A sufficiently strong base deprotonates the α-carbon of the haloester.[10] The resulting carbanion is stabilized by the adjacent ester group, forming a resonance-stabilized enolate.[4][6] The choice of base is crucial; to prevent side reactions like acyl exchange, an alkoxide corresponding to the ester is often employed (e.g., sodium ethoxide for an ethyl ester).[6]

Step 2: Nucleophilic Attack The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-tetralone.[9] This step is analogous to an aldol addition and forms a new carbon-carbon bond, creating a tetrahedral halohydrin intermediate.[4][8]

Step 3: Intramolecular SN2 Cyclization The newly formed alkoxide anion in the halohydrin intermediate performs an intramolecular SN2 attack on the carbon bearing the halogen.[4][9] This displaces the halide ion and closes the three-membered epoxide ring, yielding the final α,β-epoxy ester product.[10]

Stereochemical Considerations

The stereochemistry of the final epoxide is a critical aspect of the Darzens reaction. The nucleophilic attack on the tetralone creates two new stereocenters, allowing for the formation of two diastereomers (often designated as cis and trans relative to the ester and the tetralin ring).[4]

The diastereomeric ratio is determined by a complex interplay of factors:

-

Kinetic vs. Thermodynamic Control: The initial aldol-type addition is potentially reversible. If the subsequent SN2 ring closure is fast compared to the retro-aldol reaction, the product ratio is determined by the kinetics of the initial attack (kinetic control).[4] If the halohydrin intermediate can epimerize via a retro-aldol/aldol sequence before ring closure, the more stable diastereomer will predominate (thermodynamic control).[4][11] In reactions involving ketones, the cyclization is often faster than the reverse reaction, leading to kinetic control.[11]

-

Enolate Geometry: The geometry of the enolate (Z vs. E) can influence the facial selectivity of the attack on the carbonyl. For many systems, the Z-enolate is thermodynamically favored.[11]

-

Steric Hindrance: The approach of the enolate to the carbonyl carbon of the tetralone is influenced by the steric bulk of both reactants. Substituents on the tetralone ring can direct the incoming nucleophile to the less hindered face.

Achieving high diastereoselectivity, and especially enantioselectivity, remains a challenge but can be addressed through the use of chiral auxiliaries on the ester or by employing chiral phase-transfer catalysts.[8][11]

Experimental Protocol: Synthesis of Ethyl 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene-1-spiro-2'-oxirane-3'-carboxylate

This section provides a representative, self-validating protocol for the Darzens condensation of 1-tetralone with ethyl chloroacetate.

Materials and Reagents

-

1-Tetralone

-

Ethyl chloroacetate

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology

-

Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Base Preparation (if using Na/EtOH): If preparing sodium ethoxide in situ, add absolute ethanol to the flask, followed by the portion-wise addition of sodium metal. Allow the reaction to proceed until all sodium has dissolved. Cool the resulting solution to 0 °C in an ice bath.

-

Reagent Addition: Charge the flask with a solution of 1-tetralone (1.0 eq.) in the anhydrous solvent. To the dropping funnel, add a solution of ethyl chloroacetate (1.2 eq.) in the same solvent.

-

Enolate Formation & Condensation: Add the ethyl chloroacetate solution dropwise to the stirred solution of sodium ethoxide and 1-tetralone at 0 °C over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. Maintaining a low temperature favors the kinetic product and improves selectivity.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to afford the pure glycidic ester.

Data Presentation: Impact of Reaction Conditions

The choice of base, solvent, and temperature significantly influences the yield and diastereoselectivity of the Darzens reaction. The following table summarizes typical outcomes for the condensation with substituted cyclic ketones, which serve as a useful analogue for the tetralone system.[11][12]

| Entry | Carbonyl Substrate | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | 4-t-Butylcyclohexanone | LiHMDS | THF | -78 to 0 | 75 | 72:28[11] |

| 2 | Cyclohexanone | NaH | THF | -15 to RT | 82 | 55:45 |

| 3 | 1-Tetralone | P1-t-Bu (Phosphazene) | MeCN | 25 | ~95* | 60:40[12] |

| 4 | 1-Tetralone | NaOEt | EtOH/Ether | 0 to RT | 70-80 | ~50:50 |

*Note: Data for Entry 3 is extrapolated from reactions with aromatic aldehydes using highly efficient phosphazene bases, suggesting a promising avenue for tetralone systems.[12] Entries 2 and 4 are representative literature values.

These data illustrate that stronger, non-nucleophilic bases like LiHMDS can improve diastereoselectivity.[11] The development of modern catalysts, such as phosphazene bases, allows the reaction to proceed under milder conditions with potentially higher yields.[12]

Conclusion and Future Outlook

The Darzens synthesis is a classic yet highly relevant transformation for constructing tetrahydronaphthalene-based spiro-epoxides. Its operational simplicity and convergent nature make it an attractive method for generating molecular complexity. By carefully selecting the base, solvent, and temperature, chemists can control the reaction's efficiency and, to a degree, its stereochemical outcome. The resulting glycidic esters are valuable synthons, poised for further conversion into a diverse array of biologically active molecules. Future research will likely focus on developing more sophisticated catalytic systems to achieve high enantioselectivity, further expanding the utility of this powerful reaction in the synthesis of chiral drugs and complex natural products.

References

- 1. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Darzens reaction - Wikipedia [en.wikipedia.org]

- 5. Darzens Glycidic Ester Synthesis [unacademy.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]

- 8. Darzens Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydronaphthalene: Boiling Point and Density

This guide provides a comprehensive overview of two critical physical properties of 1,2,3,4-Tetrahydronaphthalene (also known as Tetralin): its boiling point and density. For researchers, scientists, and professionals in drug development, a precise understanding of these fundamental characteristics is paramount for its application as a solvent, in chemical synthesis, and in various analytical methodologies. This document delves into the established values for these properties, the methodologies for their accurate determination, and the underlying scientific principles that govern them.

Introduction to this compound

This compound, a partially hydrogenated derivative of naphthalene, is a colorless liquid with a mild, characteristic odor. Its unique bicyclic structure, featuring a fused benzene and cyclohexane ring, imparts a valuable combination of aromatic character and alicyclic properties. This duality makes it an excellent solvent for a wide range of nonpolar substances, including fats, resins, and oils, and a versatile intermediate in organic synthesis.[1][2] The physical properties of boiling point and density are fundamental to its handling, purification, and application in various experimental and industrial settings.

Core Physical Properties: A Quantitative Overview

The boiling point and density of this compound have been extensively studied and are well-documented in chemical literature. The following table summarizes the key quantitative data for these properties.

| Physical Property | Value | Conditions |

| Boiling Point | 207 °C (lit.) | At 760 mmHg (standard atmospheric pressure) |

| 207.6°C | At 760 mmHg | |

| 206 to 208 °C | ||

| Density | 0.973 g/mL | At 25 °C (lit.) |

| 0.9702 g/mL | Water = 1 | |

| ~0.97 g/cm³ | At 20 °C |

Note: "lit." refers to values commonly cited in scientific literature.[1][3][4]

The consistency of these values across various authoritative sources underscores their reliability. The boiling point is a critical parameter for distillation-based purification and for applications requiring a high-boiling solvent. Density is essential for mass-to-volume conversions, solution preparation, and fluid dynamics calculations.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density requires meticulous experimental technique and the use of a purified substance. The following sections detail the methodologies for these measurements, grounded in established laboratory practices.

Prerequisite: Purification of this compound

Before any physical property measurement, ensuring the purity of the this compound sample is of utmost importance. Impurities can significantly alter boiling point and density. A standard purification protocol involves the following steps:

-

Acid Washing: The commercial-grade Tetralin is washed with successive portions of concentrated sulfuric acid until the acid layer remains colorless. This step removes aromatic impurities and other oxidizable substances.

-

Neutralization: The organic layer is then washed with a 10% aqueous sodium carbonate solution to neutralize any residual acid.

-

Water Wash: Subsequent washing with distilled water removes any remaining inorganic salts.

-

Drying: The washed Tetralin is dried over an anhydrous drying agent, such as calcium sulfate or sodium sulfate, to remove dissolved water.

-

Fractional Distillation: The dried liquid is then subjected to fractional distillation under reduced pressure. This is a critical step to separate the Tetralin from any remaining impurities with different boiling points. Collection of the fraction boiling at the established temperature ensures a high-purity sample.[1]

Methodology for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of purified this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the thermometer reading stabilizes while the liquid is actively boiling and condensate is forming on the thermometer bulb.

Causality: At the boiling point, the molecules in the liquid phase have sufficient kinetic energy to overcome the intermolecular forces holding them together and transition into the gaseous phase. The stable temperature reading during boiling represents the equilibrium temperature between the liquid and vapor phases at the given atmospheric pressure.

Methodology for Density Determination

Density is defined as the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with purified this compound.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium. This step is crucial as density is temperature-dependent.

-

The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid is carefully removed.

-

The mass of the filled pycnometer is then accurately measured.

-

The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing this mass by the known volume of the pycnometer.

Causality: The use of a pycnometer and a constant temperature bath ensures that both the volume and the temperature of the liquid are precisely controlled, leading to an accurate and reproducible density measurement.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination of the boiling point and density of this compound.

Caption: Workflow for the purification and determination of boiling point and density of this compound.

Conclusion

The boiling point and density of this compound are fundamental physical constants that are critical for its effective use in research and industry. The well-established values of approximately 207°C for the boiling point and 0.97 g/mL for the density provide a solid foundation for its application. Adherence to rigorous purification and experimental protocols is essential for obtaining accurate and reliable measurements of these properties. This guide provides the necessary theoretical and practical framework for scientists and researchers to confidently work with this versatile compound.

References

1,2,3,4-Tetrahydronaphthalene (Tetralin): A Comprehensive Technical Guide to its Function as a Hydrogen-Donor Solvent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronaphthalene, commonly known as Tetralin, stands as a cornerstone in high-temperature chemical processes requiring in-situ hydrogen transfer. Its unique molecular architecture, featuring a fused aromatic and saturated ring system, makes it an exceptionally efficient hydrogen-donor solvent. This guide provides a detailed exploration of the fundamental principles governing Tetralin's reactivity, its mechanism of action in stabilizing reactive intermediates, and its practical application in critical industrial processes such as coal liquefaction and heavy oil upgrading. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established research to provide a comprehensive resource for professionals in chemistry and materials science.

Introduction: The Concept of Hydrogen Donation

In many thermal cracking processes, large, complex organic molecules are broken down into smaller, more valuable products. This fragmentation, however, generates highly reactive free radicals. Without a stabilizing agent, these radicals readily recombine or polymerize, leading to the formation of undesirable heavy tars, coke, and char, which reduces process efficiency and fouls equipment.

A hydrogen-donor solvent mitigates this issue by providing a ready source of hydrogen atoms that "cap" or "quench" these free radicals. This terminates the polymerization chain reactions and stabilizes the desired smaller molecules.[1][2][3][4] this compound (C₁₀H₁₂) is a preeminent example of such a solvent, valued for its high hydrogen-donating capacity and the stability of its dehydrogenated form, naphthalene.[1][5]

Molecular Structure and Reactivity: The Key to Functionality

Tetralin's efficacy stems directly from its chemical structure: a naphthalene molecule where one of the two aromatic rings has been saturated.[6] This creates a bicyclic system with one benzene ring and one cyclohexane ring.

The critical feature is the presence of hydrogen atoms on the carbon atoms adjacent to the aromatic ring (benzylic positions). These benzylic C-H bonds are significantly weaker than typical aliphatic C-H bonds due to the resonance stabilization of the resulting radical. This moderated bond strength allows for the facile abstraction of hydrogen atoms by free radicals in the reaction medium.[7][8]

Upon donating four hydrogen atoms, Tetralin is converted into naphthalene, a thermodynamically stable aromatic compound.[8][9] This favorable conversion is a primary driving force for the hydrogen donation process. The production of Tetralin is achieved through the catalytic hydrogenation of naphthalene, a reversible process that is central to its industrial utility, as the spent solvent (naphthalene) can be regenerated.[2][7][8]

The Core Mechanism: A Dual-Action System

Tetralin's role is not merely passive hydrogen release; it is an active participant in the reaction mechanism, performing two critical functions:

-

Hydrogen Transfer: At elevated temperatures, substrates like coal or heavy oil undergo thermolysis, breaking C-C bonds and forming radical fragments (R•). Tetralin intervenes by donating a hydrogen atom (H•) to these fragments, stabilizing them into more desirable, lower-molecular-weight products (R-H).[3][4][8]

-

Radical Stabilization: This hydrogen transfer process is crucial for preventing retrogressive reactions. By quenching the radical fragments, Tetralin effectively halts polymerization and condensation pathways that lead to coke and char formation.[1][2][5] The solvent essentially acts as a trap for reactive intermediates.

The overall transformation can be visualized as follows:

Field Applications & Proven Insights

Direct Coal Liquefaction

Direct coal liquefaction (DCL) is a process that converts solid coal into liquid fuels. Tetralin is an exemplary solvent for this application.[1] At typical DCL temperatures of 380°C to 420°C, the complex macromolecular structure of coal breaks down.[1][5][10] Tetralin not only dissolves and disperses the coal particles but also actively donates hydrogen to the resulting radical fragments, increasing the yield of liquid oil and preventing the formation of solid residue.[1][5]

Field-proven research shows a clear temperature dependence on Tetralin's behavior. At lower temperatures (~380°C), it may function more as a hydrogen-shuttler, transferring active hydrogen without significant self-dehydrogenation.[1][5][10] However, at higher temperatures (~420°C), it undergoes substantial dehydrogenation to provide the necessary hydrogen for the reaction.[1][5][10]

Heavy Oil and Bitumen Upgrading

Heavy oils and bitumen are characterized by high viscosity and density due to their large, complex hydrocarbon molecules. Thermal cracking is used to break these molecules into lighter, more valuable fractions. As with coal, this process generates free radicals that can lead to coke formation. The use of Tetralin as a hydrogen donor during visbreaking or hydrocracking significantly improves the process by:

-

Reducing Viscosity and Increasing API Gravity: By stabilizing smaller hydrocarbon chains, the overall viscosity of the oil is reduced, and its API gravity is increased.[3][8]

-

Minimizing Coke Formation: Quenching free radicals is the primary mechanism for inhibiting coke deposition on reactor walls and catalysts.[3][4][11]

Biomass Liquefaction

A growing area of research is the conversion of biomass into biofuels. Tetralin has shown promise in this field, where it serves multiple roles as a slurry medium, a heat transfer agent, and a hydrogen donor to stabilize the depolymerized fragments of cellulose, hemicellulose, and lignin.[2]

Experimental Protocol: Lab-Scale Coal Liquefaction

To ensure trustworthiness, a protocol must be a self-validating system where the rationale for each step is clear. The following is a representative methodology for evaluating Tetralin's performance in a laboratory setting, derived from established practices.[1][5]

Workflow Diagram

Step-by-Step Methodology

-

Reactant Preparation: Weigh 2.0 g of dried, crushed coal (e.g., Wucaiwan coal), 4.0 g of Tetralin, and the specified amount of catalyst (e.g., 3 wt% Fe₂O₃ based on coal mass).[1][5] Causality: Precise mass measurements are critical for calculating conversion rates and product yields.

-

Autoclave Loading: Transfer the prepared mixture into a high-pressure batch autoclave (e.g., 300 mL). Causality: An autoclave is required to safely contain the high pressures and temperatures of the reaction.

-

System Purge: Seal the autoclave and purge several times with an inert gas like nitrogen to remove atmospheric oxygen. Causality: Removing oxygen prevents unwanted side oxidation reactions and ensures a controlled reaction atmosphere.

-

Pressurization: Pressurize the autoclave with hydrogen to an initial pressure of 5 MPa at room temperature.[1][5] Causality: The initial H₂ atmosphere aids in the overall hydrogenation process and helps facilitate the potential in-situ regeneration of Tetralin from its dehydrogenated product, naphthalene.

-

Heating and Reaction: Begin stirring and heat the autoclave to the target reaction temperature (e.g., 380°C or 420°C). Maintain the temperature for the desired reaction time (e.g., 60 minutes).[1][5]

-

Rapid Quenching: After the reaction time has elapsed, rapidly cool the autoclave to room temperature using a water bath. Causality: Rapid quenching is essential to halt the chemical reactions, providing an accurate snapshot of the product distribution at the specified time.

-

Product Collection and Analysis: Collect the gas product for analysis (e.g., by Gas Chromatography). Open the autoclave and separate the liquid and solid products for further analysis, such as GC-MS for the liquid phase to determine the conversion of Tetralin and the product distribution.[1][10]

Quantitative Data Presentation

The effectiveness of Tetralin is quantifiable by its transformation rate. The data below, synthesized from studies on Wucaiwan coal, illustrates the impact of temperature on the conversion of Tetralin during the DCL process.[1][5][10]

| Reaction Condition | Temperature (°C) | Tetralin Transformation Rate (%) | Primary Transformation Product |

| Pure Tetralin + H₂ | 380 | 34.72 | (Acts as H-transfer agent) |

| Pure Tetralin + H₂ | 420 | 52.74 | Naphthalene, Methyl Indan |

| Tetralin + Coal + H₂ | 380 | 69.76 | Naphthalene |

| Tetralin + Coal + H₂ | 420 | 83.86 | Naphthalene |

Insight: The presence of coal significantly increases the transformation rate of Tetralin, highlighting its active role in donating hydrogen to the coal-derived free radicals.[1][10]

Conclusion

This compound is more than a mere solvent; it is a highly effective reagent that plays a crucial, dual role in high-temperature processing of complex organic materials. Its ability to readily donate hydrogen atoms serves to stabilize reactive intermediates, thereby preventing the formation of undesirable byproducts like coke and char. This function is critical to the economic and operational viability of processes such as direct coal liquefaction and heavy oil upgrading. The capacity for its dehydrogenated product, naphthalene, to be catalytically regenerated back to Tetralin further cements its status as an indispensable component in the pursuit of cleaner energy and more efficient chemical conversions. Understanding the fundamental mechanisms detailed in this guide is paramount for any researcher or engineer working to optimize these vital industrial processes.

References

- 1. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetralin - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetralin and Decalin H-Donor Effect on Catalytic Upgrading of Heavy Oil Inductively Heated with Steel Balls [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Hydrogen Donation from 1,2,3,4-Tetrahydronaphthalene

Foreword: Beyond a Solvent, A Molecular Hydrogen Reservoir

To the dedicated researcher, scientist, and drug development professional, 1,2,3,4-tetrahydronaphthalene, or Tetralin, often appears as a high-boiling point solvent or a simple starting material. However, this perception belies its true utility as a potent and versatile hydrogen-donor. In applications ranging from the upgrading of heavy crude oil to the intricate steps of fine chemical synthesis, Tetralin functions as a controlled reservoir of hydrogen atoms, delivered with precision under specific thermal and catalytic conditions.[1]

This guide deviates from a conventional review. It is structured to provide a deep, mechanistic understanding of how and why Tetralin donates hydrogen. We will explore the causality behind its reactivity, the key reaction pathways, and the experimental variables that allow us to control its function. The protocols and data presented herein are designed not merely as instructions, but as self-validating systems to ensure reproducibility and scientific integrity.

The Core Mechanism: A Tale of Free Radicals

At its heart, the hydrogen-donating capability of Tetralin is a story of free-radical chemistry.[2] In the absence of a potent catalyst, the process is typically initiated by thermal energy, which cleaves weak bonds within a hydrogen-acceptor substrate (e.g., coal, heavy oil, or a functional group in a pharmaceutical intermediate), generating highly reactive free radicals (R•).[3]

The subsequent propagation step is where Tetralin's unique structure becomes critical. The substrate radical (R•) readily abstracts a hydrogen atom from Tetralin to stabilize itself. This process is highly favored due to the moderate strength of the C-H bonds at the "benzylic" positions of Tetralin (carbons 1 and 4), which are adjacent to the aromatic ring.[1] This abstraction generates a stabilized Tetralyl radical and a saturated, more stable product (RH).

The process can be summarized in three key stages:

-

Initiation : A hydrogen acceptor molecule (Substrate-R) undergoes thermal cleavage to form a radical (R•).

-

Propagation : The substrate radical (R•) abstracts a hydrogen atom from Tetralin (C₁₀H₁₂), forming a stabilized product (RH) and a Tetralyl radical (C₁₀H₁₁•).

-

Termination : Radicals combine to form stable, non-reactive products.

Computational studies using Density Functional Theory (DFT) have further refined this model, suggesting the hydrogen donation is a concerted mechanism.[4] The calculations confirm that the α-hydrogens (at positions C1 and C4) are the most easily donated, followed by the δ-hydrogens (also at C1 and C4), and finally the β- and γ-hydrogens (C2 and C3).[4]

The Fate of Tetralin: Competing Reaction Pathways

Once Tetralin has donated a hydrogen atom, the resulting Tetralyl radical is not inert. Its subsequent reactions, along with the parent Tetralin molecule under thermal stress, define the major and minor products observed. The balance between these pathways is exquisitely sensitive to reaction conditions, particularly temperature and pressure.[5]

The primary reaction pathways include:

-

Dehydrogenation : The most common pathway, where Tetralin successively loses hydrogen atoms to form 1,2-dihydronaphthalene and ultimately the highly stable aromatic compound, naphthalene.[5][6] This is the productive pathway for hydrogen donation.

-

Isomerization : A significant competing reaction involves the rearrangement of the Tetralin structure to form 1-methylindan.[2][5]

-

Ring Opening & Cracking : Under more severe conditions, the saturated ring can open to form n-butylbenzene or undergo cracking to produce smaller molecules like benzocyclobutene. These are typically minor pathways.[5][7]

References

- 1. Tetralin - Wikipedia [en.wikipedia.org]

- 2. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. witpress.com [witpress.com]

- 4. Theoretical Study on the Mechanism of Hydrogen Donation and Transfer for Hydrogen-Donor Solvents during Direct Coal Liquefaction [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydronaphthalene in Organic Solvents

Introduction: Understanding 1,2,3,4-Tetrahydronaphthalene (Tetralin)

This compound, commonly known as Tetralin, is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Structurally, it consists of a benzene ring fused to a cyclohexane ring. This unique structure, a partially hydrogenated derivative of naphthalene, imparts a valuable combination of aromatic character and alicyclic properties. Tetralin presents as a colorless liquid with a mild, aromatic odor and is utilized across various industries as a high-boiling point solvent, a hydrogen-donor in chemical reactions, and an intermediate in the synthesis of various chemical products.[2] Its efficacy in dissolving a wide array of substances, including resins, waxes, and oils, makes a thorough understanding of its solubility characteristics paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the solubility of Tetralin in organic solvents, delving into the theoretical underpinnings of its dissolution behavior, presenting available solubility data, and offering a practical, step-by-step experimental protocol for determining its solubility in the laboratory.

Theoretical Principles of Solubility

The solubility of one substance in another is governed by the fundamental principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces at play between the solute and solvent molecules. The overall process of dissolution can be understood through the lens of thermodynamics, specifically the change in Gibbs free energy (ΔG) of the system.

A substance dissolves when the Gibbs free energy of the solution is lower than the sum of the Gibbs free energies of the individual components. The relationship is described by the equation:

ΔG_solution = ΔH_solution - TΔS_solution

Where:

-

ΔG_solution is the Gibbs free energy of solution. A negative value indicates a spontaneous dissolution process.

-

ΔH_solution is the enthalpy of solution, representing the net energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.

-

T is the absolute temperature in Kelvin.

-

ΔS_solution is the entropy of solution, which is the change in randomness or disorder of the system upon mixing.

The interplay between these thermodynamic quantities and the intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) dictates the extent to which Tetralin will dissolve in a given organic solvent.

Solubility Profile of this compound

Tetralin's nonpolar, aromatic nature dictates its solubility behavior. It is readily miscible with a wide range of nonpolar and moderately polar organic solvents. The available solubility data is summarized in the table below. It is important to note that for many common solvents, Tetralin is reported as "miscible," indicating that it dissolves in all proportions at ambient temperatures.

| Solvent Class | Solvent | Solubility | Temperature (°C) | Reference(s) |

| Alcohols | Methanol | 50.6% (w/w) | Not Specified | [3] |

| Ethanol | Miscible | Ambient | [3] | |

| Butanol | Miscible | Ambient | [3] | |

| Ketones | Acetone | Miscible | Ambient | [3] |

| Hydrocarbons | Benzene | Miscible | Ambient | [3] |

| Toluene | Miscible | Ambient | [4] | |

| Petroleum Ether | Miscible | Ambient | [3] | |

| Decalin | Miscible | Ambient | [3] | |

| n-Decane | Vapor-Liquid Equilibrium Data Available | 200.15, 260.15, 300.15 | [4] | |

| n-Hexadecane | Vapor-Liquid Equilibrium Data Available | 200.15, 260.15, 300.15 | [4] | |

| Chlorinated Solvents | Chloroform | Miscible | Ambient | [3] |

| Ethers | Diethyl Ether | Miscible | Ambient | [3] |

| Aromatic Solutes | Naphthalene | 0.6365 (mole fraction) | 33.45 |

Predicting Solubility: The UNIFAC Group Contribution Method

In the absence of extensive experimental data, predictive models such as the Universal Functional Activity Coefficient (UNIFAC) method can be employed to estimate the solubility of Tetralin in various organic solvents. UNIFAC is a group-contribution method that calculates activity coefficients based on the functional groups present in the molecules of a mixture.

The activity coefficient is a key parameter in the thermodynamic description of non-ideal solutions and is directly related to solubility. The UNIFAC model considers the interactions between the different functional groups to predict the overall behavior of the mixture.

To use the UNIFAC model for Tetralin, its structure is broken down into its constituent functional groups. For this compound, the relevant UNIFAC groups would be:

-

ACH (Aromatic Carbon-Hydrogen)

-

AC (Aromatic Carbon)

-

CH₂ (Aliphatic Carbon-Hydrogen₂)

-

CH (Aliphatic Carbon-Hydrogen)

By inputting the group composition of Tetralin and the chosen solvent into appropriate software, researchers can obtain an estimation of the activity coefficients and, subsequently, the predicted solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise solubility data tailored to specific experimental conditions, direct measurement is indispensable. The following protocol outlines the isothermal equilibrium method, a reliable and widely used technique for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Temperature-controlled water or oil bath with shaker

-

Calibrated thermometer or thermocouple

-

Analytical balance

-

Glass vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Syringes and filters (pore size appropriate for the analysis method)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: a. In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of Tetralin ensures that the solution will be saturated. b. Securely seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in the temperature-controlled shaker bath set to the desired temperature. b. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the system reaches thermodynamic equilibrium.

-

Sample Collection and Preparation: a. After equilibration, cease agitation and allow the phases to separate completely while maintaining the temperature. b. Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-warmed syringe to avoid precipitation upon cooling. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of Tetralin.

-